Cas no 1269233-16-0 (Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester is a bromo-fluoro-substituted phenyl carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. The compound features a tert-butyl ester group, enhancing its stability and handling properties. The presence of bromo and fluoro substituents on the phenyl ring contributes to its reactivity in cross-coupling reactions and other transformations, making it a versatile building block for medicinal chemistry and agrochemical research. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids or bases.
Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester structure
1269233-16-0 structure
Product name:Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester
CAS No:1269233-16-0
MF:C12H15BrFNO2
MW:304.155406236649
CID:5959193
PubChem ID:69811922

Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (3-bromo-2-fluoro-5-methylphenyl)carbamate
    • N-boc-3-bromo-2-fluoro-5-methylaniline
    • 1269233-16-0
    • tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
    • EN300-4307693
    • SCHEMBL6524156
    • C90116
    • tert-butyl 3-bromo-2-fluoro-5-methylphenylcarbamate
    • BSBUYMURKFVOJK-UHFFFAOYSA-N
    • Inchi: 1S/C12H15BrFNO2/c1-7-5-8(13)10(14)9(6-7)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
    • InChI Key: BSBUYMURKFVOJK-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=CC(C)=CC(Br)=C1F

Computed Properties

  • Exact Mass: 303.02702g/mol
  • Monoisotopic Mass: 303.02702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 38.3Ų

Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4307693-2.5g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
2.5g
$1370.0 2025-03-15
Enamine
EN300-4307693-0.5g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
0.5g
$671.0 2025-03-15
Enamine
EN300-4307693-5.0g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
5.0g
$2028.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683881-250mg
tert-Butyl (3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 98%
250mg
¥3494.00 2024-08-09
Enamine
EN300-4307693-0.1g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
0.1g
$615.0 2025-03-15
Enamine
EN300-4307693-10.0g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
10.0g
$3007.0 2025-03-15
Enamine
EN300-4307693-1.0g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-4307693-0.25g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
0.25g
$642.0 2025-03-15
Enamine
EN300-4307693-0.05g
tert-butyl N-(3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 95.0%
0.05g
$587.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683881-1g
tert-Butyl (3-bromo-2-fluoro-5-methylphenyl)carbamate
1269233-16-0 98%
1g
¥9618.00 2024-08-09

Additional information on Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester (CAS No. 1269233-16-0): A Comprehensive Overview

Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester, identified by its CAS number 1269233-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates and features a unique structural motif characterized by a bromo and fluoro-substituted aromatic ring, which contributes to its distinct chemical properties and potential biological activities.

The molecular structure of this compound includes a phenyl ring substituted at the 3-position with a bromine atom (N-(3-bromo-2-fluoro-5-methylphenyl)), enhancing its reactivity and interaction with biological targets. The presence of a fluoro atom at the 2-position and a methyl group at the 5-position further modulates its electronic properties and binding affinity. The ester functionality at the 1-position, linked to a tert-butyl group (1,1-dimethylethyl), provides stability while allowing for further derivatization in synthetic pathways.

In recent years, the pharmaceutical industry has shown increasing interest in designing molecules with halogenated aromatic rings due to their ability to enhance metabolic stability and binding affinity to biological receptors. The compound Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester exemplifies this trend, as its structural features make it a promising candidate for drug discovery programs targeting various therapeutic areas.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The bromo and fluoro substituents on the aromatic ring are known to improve pharmacokinetic properties such as bioavailability and metabolic half-life. Additionally, the tert-butyl ester group can be hydrolyzed under specific conditions to release the corresponding carbamic acid derivative, which may exhibit distinct biological activities. This versatility makes it an attractive scaffold for medicinal chemists seeking to develop new drugs.

Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. For instance, researchers have demonstrated that molecules containing both bromine and fluorine atoms can exhibit enhanced binding affinity to enzymes and receptors involved in disease pathways. The compound Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester aligns with this trend, as its structural design incorporates these key features.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the bromination of a fluoromethylphenyl precursor followed by esterification with dimethylcarbamoyl chloride. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. These synthetic strategies underscore the compound's complexity and highlight the expertise required for its production.

In terms of biological activity, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases and cancer. The presence of both bromo and fluoro substituents is believed to enhance interactions with target proteins by improving lipophilicity and charge distribution. Furthermore, the tert-butyl ester group can be engineered to modulate solubility and pharmacokinetic profiles.

The pharmaceutical industry continues to explore novel derivatives of this compound as part of ongoing drug discovery initiatives. Researchers are particularly interested in modifying the aromatic ring or introducing additional functional groups to optimize biological activity while maintaining chemical stability. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications.

The commercial availability of high-purity forms of this compound is crucial for advancing research in academic institutions and pharmaceutical companies. Suppliers specializing in fine chemicals provide standardized batches that meet stringent quality control requirements, ensuring reproducibility across different experimental conditions. This availability supports innovative research projects aimed at developing new therapeutic agents based on halogenated aromatic scaffolds.

The future prospects for this compound are promising, given its structural features and potential applications in drug development. As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target specific biological pathways effectively. The compound Carbamic acid, N-(3-bromo-2-fluoro-5-methylphenyl)-, 1,1-dimethylethyl ester represents an important step forward in this endeavor.

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